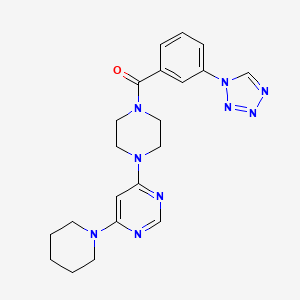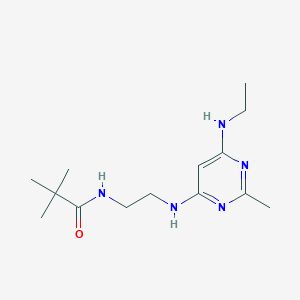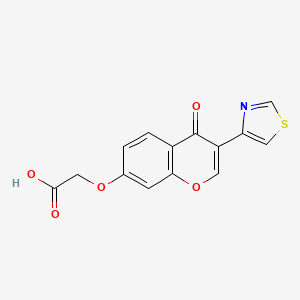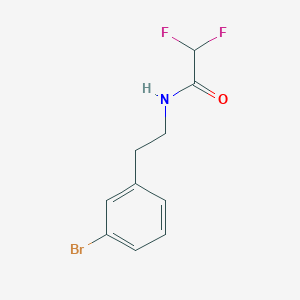
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule with a diverse array of functional groups, making it interesting for research and potential applications in medicinal chemistry and other fields. It combines a tetrazole ring with phenyl, piperidine, and piperazine moieties, which could be related to specific biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone might involve a multi-step synthesis process. This could start with the construction of the tetrazole ring, followed by the formation of the phenyl-tetrazole intermediate. Subsequent steps would likely involve the coupling of this intermediate with the pyrimidinyl-piperidine and piperazinyl components. The reaction conditions typically require specific catalysts, controlled temperatures, and suitable solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to maximize efficiency and cost-effectiveness. This may involve continuous flow reactors or batch processes, with careful control over parameters like temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidation reactions at the tetrazole or piperidine rings under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced, potentially at the nitrogens of the piperazine or piperidine rings, using agents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions might occur on the phenyl ring, particularly electrophilic substitutions facilitated by catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for substitution: Aluminum chloride, iron(III) chloride.
Major Products Formed
The products depend on the type of reaction. For oxidation, potential products include oxides or hydroxylated derivatives. For reduction, the resultant compounds might have hydrogenated nitrogen moieties. Substitution reactions could yield various derivatives depending on the substituents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology: Could be studied for its interaction with biological macromolecules, providing insights into biochemical pathways.
Industry: Its derivatives could be explored for materials science applications, such as in the development of polymers or as catalysts.
Mécanisme D'action
Molecular Targets and Pathways
The compound might exert its effects by interacting with specific proteins or enzymes, influencing biological pathways. For example, the tetrazole ring can mimic carboxylates, potentially binding to the active sites of enzymes. The piperidine and piperazine rings could be involved in modulating receptor activities or inhibiting specific enzymes, altering signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)(4-(piperidin-1-yl)piperazin-1-yl)methanone: Lacks the pyrimidin-4-yl group, which could affect its biological activity.
(4-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone: Lacks the tetrazole ring, reducing its potential as a carboxylate mimic.
Uniqueness
What sets (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone apart is its combination of a tetrazole ring and a complex heterocyclic system, potentially offering unique biological and chemical properties that could be exploited for various applications. This complexity could make it more versatile in interacting with biological targets or in synthetic chemistry applications.
Propriétés
IUPAC Name |
[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O/c31-21(17-5-4-6-18(13-17)30-16-24-25-26-30)29-11-9-28(10-12-29)20-14-19(22-15-23-20)27-7-2-1-3-8-27/h4-6,13-16H,1-3,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJAQZMWKVSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2888046.png)


![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)
![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)
![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2888053.png)
![pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/new.no-structure.jpg)
![2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2888060.png)
![2-(benzylsulfanyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2888062.png)

![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2888065.png)
![2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2888066.png)
![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2888067.png)
